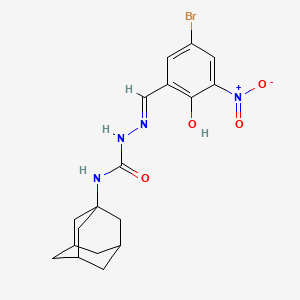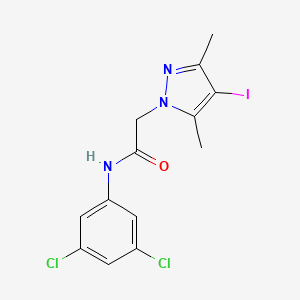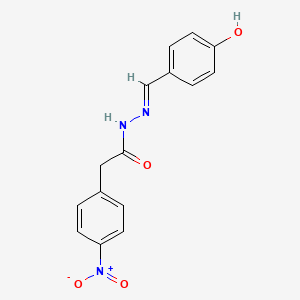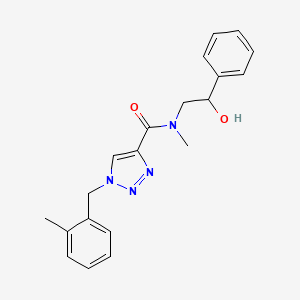
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone, also known as BNAH, is a chemical compound that has been extensively studied for its potential use in scientific research. BNAH is a semicarbazone derivative that has been shown to exhibit a range of interesting properties, including anti-cancer and anti-inflammatory effects. In
Mécanisme D'action
The mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and inflammation. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit antioxidant properties. Studies have also shown that 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone can modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is its high purity and availability. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone can be easily synthesized in large quantities, making it a readily available compound for scientific research. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been extensively studied for its potential use in scientific research, making it a well-characterized compound.
One of the main limitations of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone is its potential toxicity. While 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been shown to exhibit promising anti-cancer and anti-inflammatory effects, it is important to carefully evaluate its toxicity profile before it can be used in clinical trials. Additionally, 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone may exhibit off-target effects that could limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone. One potential direction is the further investigation of its anti-cancer properties. Studies could focus on the mechanism of action of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone and its potential use in combination with other anti-cancer agents. Another potential direction is the investigation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone's neuroprotective effects. Studies could focus on the potential use of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies could be conducted to evaluate the toxicity profile of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone and its potential use in clinical trials.
Méthodes De Synthèse
The synthesis of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 1-adamantylsemicarbazide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone as a yellow crystalline solid. The synthesis method has been optimized to achieve high yields and purity, making 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone a readily available compound for scientific research.
Applications De Recherche Scientifique
5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has been extensively studied for its potential use in scientific research. Some of the most promising applications of 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone include its use as an anti-cancer agent. Studies have shown that 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone exhibits potent anti-proliferative effects against a range of cancer cell lines, including breast, prostate, and lung cancer. 5-bromo-2-hydroxy-3-nitrobenzaldehyde N-1-adamantylsemicarbazone has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O4/c19-14-4-13(16(24)15(5-14)23(26)27)9-20-22-17(25)21-18-6-10-1-11(7-18)3-12(2-10)8-18/h4-5,9-12,24H,1-3,6-8H2,(H2,21,22,25)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKABOCVZXNUNO-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-1-(2-phenylethyl)-3-[(4-phenyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6039087.png)

![4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]morpholine](/img/structure/B6039091.png)
![N-cyclopropyl-3-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]propanamide](/img/structure/B6039098.png)
![3-methoxy-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]propanamide](/img/structure/B6039101.png)
![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6039108.png)
![2-[(4-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6039117.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B6039146.png)

![ethyl 3-(3-chlorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6039155.png)
![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)